4-Chloro-2-fluorobenzoyl isocyanate 4-Chloro-2-fluorobenzoyl isocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14105122
InChI: InChI=1S/C8H3ClFNO2/c9-5-1-2-6(7(10)3-5)8(13)11-4-12/h1-3H
SMILES:
Molecular Formula: C8H3ClFNO2
Molecular Weight: 199.56 g/mol

4-Chloro-2-fluorobenzoyl isocyanate

CAS No.:

Cat. No.: VC14105122

Molecular Formula: C8H3ClFNO2

Molecular Weight: 199.56 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-fluorobenzoyl isocyanate -

Specification

Molecular Formula C8H3ClFNO2
Molecular Weight 199.56 g/mol
IUPAC Name 4-chloro-2-fluorobenzoyl isocyanate
Standard InChI InChI=1S/C8H3ClFNO2/c9-5-1-2-6(7(10)3-5)8(13)11-4-12/h1-3H
Standard InChI Key ZDRKJBMWSFRCPG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)F)C(=O)N=C=O

Introduction

Synthesis Methods

Phosgene-Mediated Synthesis

The primary synthesis route involves reacting 4-chloro-2-fluorobenzoic acid with phosgene (COCl₂) under controlled conditions. The reaction proceeds via the formation of an acid chloride intermediate, which subsequently reacts with sodium azide (NaN₃) to yield the isocyanate. Key steps include:

  • Temperature Control: Maintained between 0–5°C to prevent side reactions.

  • Solvent System: Dichloromethane or toluene facilitates reagent solubility and byproduct removal.

  • Yield: Approximately 65–75% after purification via vacuum distillation.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₃ClFNO₂
Molecular Weight199.56 g/mol
Boiling Point201–202°C (lit.)
Density1.354 g/mL at 25°C
Refractive Index (n²⁰/D)1.540
Flash Point85°C (closed cup)

Notes:

  • The compound is moisture-sensitive, requiring storage at 2–8°C in inert atmospheres .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

Reactivity and Chemical Behavior

Nucleophilic Additions

The isocyanate group reacts with:

  • Amines: Forms substituted ureas (R–NH–CO–NH–R′).

  • Alcohols: Produces carbamates (R–O–CO–NH₂).

  • Thiols: Generates thiocarbamates, though slower kinetics are observed compared to alcohols.

Cycloadditions

Participates in [2+2] and [4+2] cycloadditions with alkenes and dienes, respectively, forming heterocyclic scaffolds. For example, reaction with ethylene yields oxazolidinones under UV irradiation.

Applications

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor for quinazoline derivatives, which inhibit tyrosine kinases .

  • Antimicrobials: Reacts with sulfonamides to yield sulfonylurea compounds with broad-spectrum activity .

Polymer Chemistry

  • Polyurethanes: Cross-linking agent in heat-resistant foams and adhesives.

  • Coatings: Enhances durability in automotive paints via urethane linkages.

Research and Development

Catalytic Innovations

Recent patents (e.g., US5710319A) emphasize greener synthesis routes using non-phosgene reagents like triphosgene or dimethyl carbonate . These methods reduce toxicity and improve atom economy .

Biomedical Applications

Ongoing studies explore its role in targeted drug delivery systems, leveraging its reactivity to conjugate with antibodies or nanoparticles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator